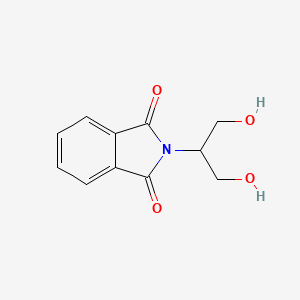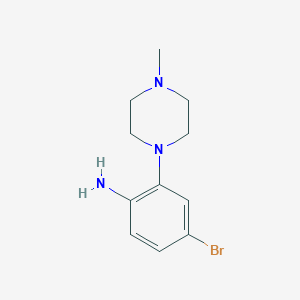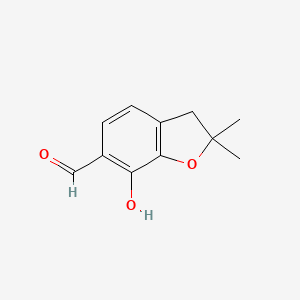
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Overview
Description
“7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Structure Analysis
The molecular structure of “7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Scientific Research Applications
- Summary : Benzofuran derivatives, including 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, have shown promising antimicrobial activity. Researchers explore their potential as novel antibiotics to combat drug-resistant microbes .
- Summary : A novel macrocyclic benzofuran compound (possibly related to our target) has been discovered with anti-hepatitis C virus activity. It holds promise as a therapeutic drug for hepatitis C disease .
- Summary : Benzofuran scaffold compounds, including derivatives of our compound, have been developed as potential anticancer agents. Their unique structures contribute to their activity against cancer cells .
- Summary : Benzofuran compounds are widespread in higher plants (e.g., Asteraceae, Rutaceae). These natural sources provide valuable starting points for drug discovery .
- Summary : Researchers investigate the relationship between benzofuran structures and their biological activities. Understanding these correlations informs drug design .
Antimicrobial Agents
Hepatitis C Treatment
Anticancer Agents
Natural Product Sources
Bioactivities and Structures
Synthetic Examples
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . This suggests that “7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde” and other benzofuran derivatives may continue to be a focus of future research in the field of drug discovery.
properties
IUPAC Name |
7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)5-7-3-4-8(6-12)9(13)10(7)14-11/h3-4,6,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALGDIYBOVLOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)
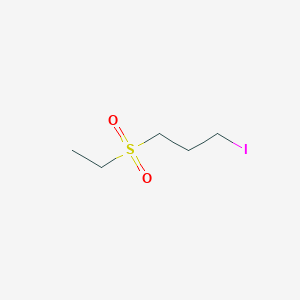
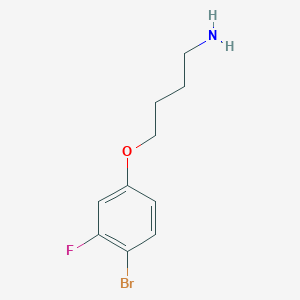
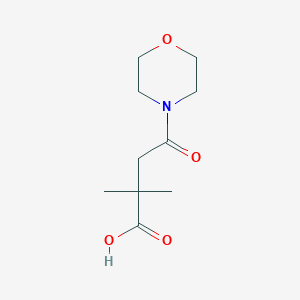
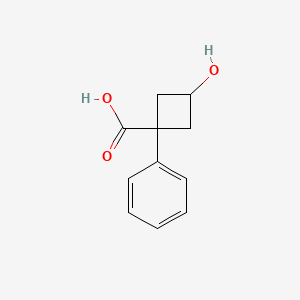
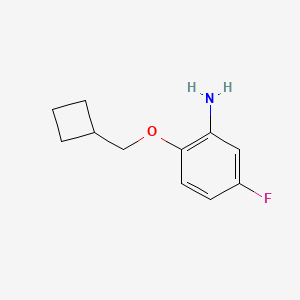
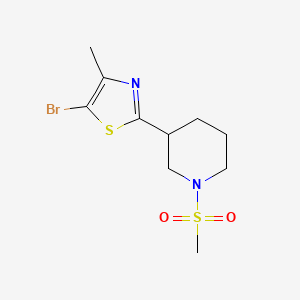
amine](/img/structure/B1400101.png)
![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
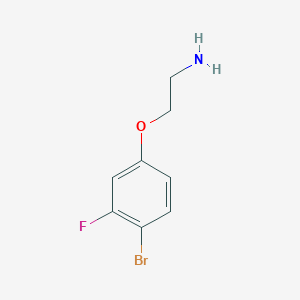
![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)
